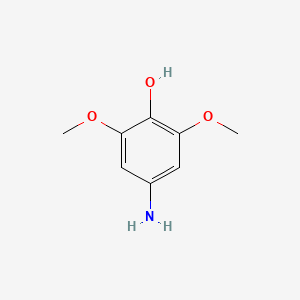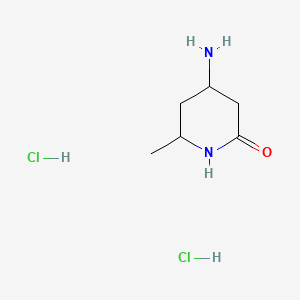
4-Amino-6-methylpiperidin-2-onedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-6-methylpiperidin-2-onedihydrochloride is an organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities. This compound is characterized by its unique structure, which includes an amino group and a piperidine ring, making it a valuable intermediate in various chemical syntheses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-methylpiperidin-2-onedihydrochloride typically involves the reductive amination of the corresponding ketone. The reaction conditions often include the use of ammonia and hydrogen in the presence of a suitable catalyst. The process can be summarized as follows: [ \text{OC(CH}_2\text{C(CH}_3\text{)}_2\text{)NH + NH}_3\text{ + H}_2 \rightarrow \text{H}_2\text{NCH(CH}_2\text{C(CH}_3\text{)}_2\text{)NH + H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced catalytic systems to ensure efficient conversion of the starting materials.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-6-methylpiperidin-2-onedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form more saturated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted piperidines, oxo derivatives, and fully reduced piperidine derivatives.
Aplicaciones Científicas De Investigación
4-Amino-6-methylpiperidin-2-onedihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of pharmaceutical agents.
Industry: The compound is utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Amino-6-methylpiperidin-2-onedihydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The piperidine ring can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Amino-2,2,6,6-tetramethylpiperidine
- 2,2,6,6-Tetramethylpiperidine
- Pempidine
Comparison
4-Amino-6-methylpiperidin-2-onedihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 4-Amino-2,2,6,6-tetramethylpiperidine, it has a different methylation pattern, leading to variations in reactivity and biological activity. The presence of the 6-methyl group in this compound distinguishes it from other piperidine derivatives, making it a valuable compound for specialized applications.
Propiedades
Fórmula molecular |
C6H14Cl2N2O |
|---|---|
Peso molecular |
201.09 g/mol |
Nombre IUPAC |
4-amino-6-methylpiperidin-2-one;dihydrochloride |
InChI |
InChI=1S/C6H12N2O.2ClH/c1-4-2-5(7)3-6(9)8-4;;/h4-5H,2-3,7H2,1H3,(H,8,9);2*1H |
Clave InChI |
UTGDHSQKVBPNON-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(CC(=O)N1)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rel-(2R)-2-[(2,4-dichlorophenyl)formamido]-3-phenylpropanoic acid](/img/structure/B13570160.png)
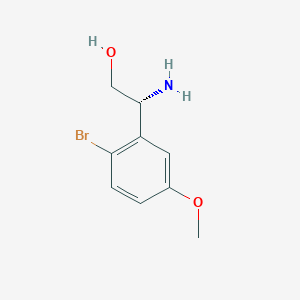
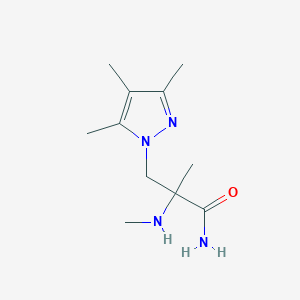

![Tert-butyl endo-6-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13570190.png)
![N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B13570195.png)
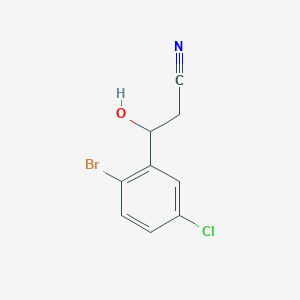
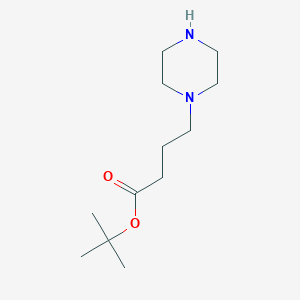
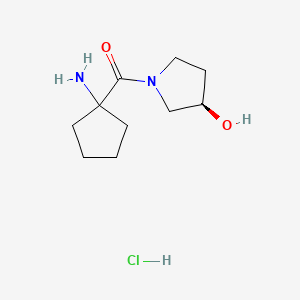
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)propanoicacid](/img/structure/B13570223.png)



